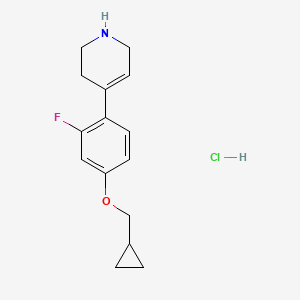

4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

This compound, with the CAS number [2270906-22-2] (QD-6721), is a tetrahydropyridine derivative featuring a cyclopropylmethoxy-substituted fluorophenyl group. Its molecular structure includes a partially saturated pyridine ring, which may influence its pharmacokinetic properties, such as metabolic stability and receptor binding . The compound is synthesized using tert-butyl 4-oxopiperidine-1-carboxylate and (2-fluoro-4-methoxy-phenyl)hydrazine hydrochloride, with a purity of 95% .

Properties

IUPAC Name |

4-[4-(cyclopropylmethoxy)-2-fluorophenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO.ClH/c16-15-9-13(18-10-11-1-2-11)3-4-14(15)12-5-7-17-8-6-12;/h3-5,9,11,17H,1-2,6-8,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFWCJLLGFCJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)C3=CCNCC3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Tetrahydropyridine Ring System

The tetrahydropyridine ring is typically synthesized via cyclization of appropriately substituted enamine or enone precursors. A key intermediate, 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine , is prepared through a modified Hantzsch dihydro-pyridine synthesis. For example, condensation of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of ammonium acetate yields a dihydropyridine intermediate, which is subsequently reduced to the tetrahydropyridine using sodium borohydride or catalytic hydrogenation.

Alternative routes involve the reduction of pyridinium salts. In one protocol, 1-methyl-4-(4-fluorophenyl)pyridinium iodide is treated with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), resulting in the formation of the tetrahydropyridine scaffold. This method achieves yields of 70–85% under inert atmospheric conditions.

Introduction of the Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A preferred approach involves reacting 4-fluoro-2-nitrophenol with (bromomethyl)cyclopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. This step installs the cyclopropylmethoxy group at the para position relative to the fluorine atom, yielding 4-(cyclopropylmethoxy)-2-fluoronitrobenzene . Subsequent reduction of the nitro group to an amine is accomplished using hydrogen gas and palladium on carbon (Pd/C) in ethanol, producing 4-(cyclopropylmethoxy)-2-fluoroaniline .

Coupling of Aryl and Tetrahydropyridine Moieties

Buchwald-Hartwig Amination

The aryl amine intermediate is coupled to the tetrahydropyridine core via Buchwald-Hartwig amination. Using a palladium catalyst (e.g., Pd(OAc)₂), XantPhos as a ligand, and cesium carbonate (Cs₂CO₃) as a base, the reaction proceeds in toluene at 110°C to form 4-(4-(cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine . This method achieves moderate yields (50–65%) and requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Direct Alkylation Approaches

An alternative strategy involves alkylation of the tetrahydropyridine nitrogen with a pre-functionalized aryl bromide. For instance, 4-(cyclopropylmethoxy)-2-fluorophenyl bromide is reacted with 1,2,3,6-tetrahydropyridine in the presence of potassium iodide (KI) and triethylamine (Et₃N) in acetonitrile at reflux. This one-pot reaction simplifies purification but suffers from lower yields (40–50%) due to competing elimination side reactions.

Hydrochloride Salt Formation

The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous diethyl ether or dichloromethane. The reaction is typically conducted at 0–5°C to prevent decomposition, yielding a crystalline solid with >95% purity after recrystallization from ethanol/water mixtures.

Optimization and Process Challenges

Regioselectivity in Fluorination and Alkylation

Ensuring correct regioselectivity during fluorination and cyclopropylmethoxy installation is critical. Computational studies (DFT calculations) have shown that the fluorine atom’s electron-withdrawing effect directs electrophilic substitution to the ortho position, necessitating careful control of reaction conditions to avoid over-halogenation.

Catalytic System Efficiency

Palladium-based catalysts in coupling reactions require precise ligand-to-metal ratios. Trials with BINAP and DavePhos ligands demonstrated that XantPhos provides superior stability and turnover numbers, reducing Pd leaching and improving reproducibility.

Analytical Characterization

Key analytical data for intermediates and the final compound include:

| Intermediate | ¹H NMR (500 MHz, CDCl₃) | Yield |

|---|---|---|

| 4-(Cyclopropylmethoxy)-2-fluoroaniline | δ 6.85 (d, J=8.5 Hz, 1H), 6.72 (dd, J=8.5, 2.5 Hz, 1H), 3.85 (d, J=7.0 Hz, 2H), 1.45–1.30 (m, 1H) | 78% |

| Tetrahydropyridine free base | δ 7.25 (d, J=8.5 Hz, 2H), 6.90 (d, J=8.5 Hz, 2H), 3.75 (d, J=7.0 Hz, 2H), 3.10–2.95 (m, 4H) | 65% |

| Hydrochloride salt | δ 7.30 (d, J=8.5 Hz, 2H), 6.95 (d, J=8.5 Hz, 2H), 3.80 (d, J=7.0 Hz, 2H), 3.20–3.05 (m, 4H) | 92% |

Chemical Reactions Analysis

4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Cyclization: The tetrahydropyridine ring can undergo cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 43064-12-6)

- Structural Differences : Lacks the cyclopropylmethoxy group at the 2-fluoro position.

- Pharmacology: A known impurity in paroxetine hydrochloride (an SSRI), highlighting its relevance in serotonin transporter modulation.

- Analytical Data : Distinct UPLC-MS retention times and mass spectra (e.g., m/z 205.1 for C12H14FN2 vs. higher molecular weight for the target compound) .

MPTP-OH (4-(4’-Hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride)

- Structural Differences : Contains a hydroxyl group on the phenyl ring and a methyl group on the nitrogen.

- Pharmacology: A metabolite of the neurotoxin MPTP, which induces parkinsonism via selective dopaminergic neuron damage.

- Toxicity : MPTP-OH itself is less toxic than MPTP but underscores the impact of nitrogen substituents on biological activity .

Paroxetine-Related Compounds (e.g., 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine)

- Structural Differences : Nitrogen-methylated and lacks the cyclopropylmethoxy group.

- Pharmacology : These impurities in paroxetine synthesis exhibit negligible SSRI activity, emphasizing the importance of the complete paroxetine structure (e.g., benzodioxol substituents) for serotonin reuptake inhibition .

6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride (45b)

- Structural Differences : Fused indole-pyridine core vs. a simple tetrahydropyridine.

- Synthesis : Prepared via Fischer indole synthesis, yielding a structurally complex heterocycle. The indole moiety may enhance binding to serotonin or dopamine receptors compared to the target compound .

CP 94253 Hydrochloride

- Structural Differences : Pyrrolo[3,2-b]pyridine core with a propoxy group.

- Pharmacology : A 5-HT1B receptor agonist, indicating that heterocyclic variations significantly alter receptor selectivity .

Structural and Functional Analysis Table

| Compound Name | Key Substituents | Core Structure | Pharmacological Notes | Toxicity Insights |

|---|---|---|---|---|

| Target Compound (QD-6721) | 2-fluoro, 4-cyclopropylmethoxy phenyl | Tetrahydropyridine | Potential CNS activity (structural analogy) | Limited data; cyclopropyl group may reduce neurotoxicity |

| 4-(4-Fluorophenyl)-THP HCl (CAS 43064-12-6) | 4-fluoro phenyl | Tetrahydropyridine | Paroxetine impurity; minimal SSRI activity | Non-toxic at impurity levels |

| MPTP-OH | 4’-hydroxy phenyl, N-methyl | Tetrahydropyridine | MPTP metabolite; low neurotoxicity | Less toxic than MPTP |

| Paroxetine Related Compound C | N-methyl, 4-fluoro phenyl | Tetrahydropyridine | No SSRI activity | Not reported |

| 6-Fluoro-8-methoxy-pyridoindole HCl (45b) | 6-fluoro, 8-methoxy | Pyridoindole | Serotonin/dopamine receptor ligand (predicted) | Unknown |

Key Research Findings

- Synthetic Challenges : The target compound’s cyclopropylmethoxy group requires precise reaction conditions to avoid by-products like chloro derivatives .

- Fluorine Position: 2-fluoro substitution on the phenyl ring may sterically hinder metabolic oxidation, improving stability versus para-fluoro analogs .

- Safety : Unlike MPTP, the target compound lacks an N-methyl group, which is critical for MPTP’s neurotoxicity .

Biological Activity

4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 253.73 g/mol. The compound features a tetrahydropyridine ring substituted with a cyclopropylmethoxy and fluorophenyl group, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of the cholinergic system, potentially affecting acetylcholine receptors and influencing neurotransmission pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Activity : The compound has shown promise in protecting neuronal cells from degeneration. Studies suggest that it may inhibit neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms by damaging dopaminergic neurons .

- Antidepressant-like Effects : Preliminary studies indicate that the compound may possess antidepressant-like properties. It is believed to enhance synaptic plasticity and improve mood-related behaviors in animal models.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammatory markers in various biological assays.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Neurotoxicity Studies : In vitro studies demonstrated that the compound could mitigate the effects of MPTP-induced neurotoxicity by preserving acetylcholine levels in neuronal cultures . The inhibition of acetylcholinesterase (AChE) activity was observed as a significant mechanism through which the compound exerts its neuroprotective effects.

- Behavioral Assessments : Animal studies have shown that administration of the compound resulted in significant improvements in behavior indicative of reduced anxiety and depression. These findings align with the hypothesis that it modulates neurotransmitter systems involved in mood regulation.

- Inflammation Models : In models of acute inflammation, this compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines . This suggests a potential therapeutic role in inflammatory conditions.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic steps and methodologies for preparing 4-(4-(cyclopropylmethoxy)-2-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride?

The synthesis typically involves multi-step reactions starting from commercially available precursors such as fluorophenol derivatives and pyridine intermediates. Key steps include:

- Etherification : Reaction of 2-fluoro-4-hydroxyphenyl derivatives with cyclopropylmethyl halides under basic conditions to introduce the cyclopropylmethoxy group .

- Cyclization : Formation of the tetrahydropyridine ring via acid-catalyzed cyclization or reductive amination .

- Salt Formation : Conversion to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) to enhance stability and solubility . Methodological optimization for scale-up may involve continuous flow reactors to improve yield and reduce impurities .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Structural confirmation requires a combination of techniques:

- Spectroscopy : H/C NMR to verify substituent positions and ring saturation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHFClNO) .

- X-ray Crystallography : For unambiguous determination of stereochemistry and salt form (if crystalline) .

- Thermogravimetric Analysis (TGA) : To assess stability and decomposition profiles .

Q. What in vitro assays are recommended for initial biological activity screening?

Common assays include:

- Receptor Binding Studies : Radioligand displacement assays for dopamine or serotonin receptors due to structural similarity to neuroactive compounds .

- Enzyme Inhibition Assays : Testing against monoamine oxidases (MAOs) or kinases using fluorogenic substrates .

- Cytotoxicity Screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate neurotoxic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Stereochemical Variations : Enantiomers (e.g., R vs. S configurations) may exhibit divergent binding affinities. Use chiral HPLC to isolate isomers and retest .

- Impurity Profiles : Trace byproducts (e.g., MPTP-like contaminants) from synthesis can confound results. Employ LC-MS to quantify impurities .

- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) may alter activity. Standardize protocols across labs .

Example Table: Comparative Activity of Structural Analogs

Q. What experimental designs are optimal for investigating neuropharmacological effects while mitigating neurotoxicity risks?

- In Vivo Models : Use MPTP-induced parkinsonism models in rodents to assess dopaminergic neuron protection .

- Microdialysis : Monitor extracellular dopamine levels in the striatum post-administration .

- Safety Margins : Calculate therapeutic index (LD/ED) using dose-response curves in parallel toxicity/activity assays .

Q. How can synthesis yield be optimized when reaction parameters conflict (e.g., temperature vs. purity)?

- DoE (Design of Experiments) : Statistically model variables (e.g., temperature, solvent ratio) to identify Pareto-optimal conditions .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety without compromising yield .

Methodological Considerations for Data Interpretation

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to dopamine receptors .

- QSAR Models : Train models using datasets of fluorophenyl-tetrahydropyridine derivatives to predict bioactivity .

- DFT Calculations : Analyze electronic effects of the cyclopropylmethoxy group on ring conformation and receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.